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molecular formula C8H7ClOS B8683609 4-Chloro-2-(methylthio)benzaldehyde CAS No. 176107-15-6

4-Chloro-2-(methylthio)benzaldehyde

Cat. No. B8683609
M. Wt: 186.66 g/mol
InChI Key: XQASSXQOVDKZGC-UHFFFAOYSA-N
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Patent
US08022248B2

Procedure details

The subtitle compound was prepared by using 2-chloro-4-fluorobenzaldehyde (1.16 g) in dry DMF (20 ml). The mixture was treated with sodium thiomethoxide (0.52 g) and heated to 50° C. for 2 hours. The mixture was diluted with water, extracted with ethyl acetate, dried and concentrated under reduced pressure to give a solid. The residue was purified by chromatography on silica eluting with isohexane/diethylether 2:1 to give a white solid, yield 0.70 g.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8](F)[CH:7]=[CH:6][C:3]=1C=O.[CH3:11][S-:12].[Na+].CN([CH:17]=[O:18])C>O>[Cl:1][C:2]1[CH:3]=[CH:6][C:7]([CH:17]=[O:18])=[C:8]([S:12][CH3:11])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)F
Step Two
Name
Quantity
0.52 g
Type
reactant
Smiles
C[S-].[Na+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica eluting with isohexane/diethylether 2:1
CUSTOM
Type
CUSTOM
Details
to give a white solid, yield 0.70 g

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=O)C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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